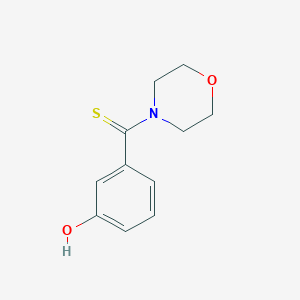

(3-羟基苯基)(吗啉-4-基)甲硫酮

描述

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione, also known as HMMT, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HMMT is a thiol-based compound that is structurally similar to other thiol-based compounds such as cysteine and glutathione.

科学研究应用

酶抑制:MGL 和 FAAH

(3-羟基苯基)(吗啉-4-基)甲硫酮: 由于其作为酶抑制剂的潜力而引起了极大的兴趣。具体而言,它抑制两种酶的活性:

a. 单酰甘油脂肪酶 (MGL): MGL 在降解花生四烯酰乙醇胺 (Anandamide) 中起着至关重要的作用,花生四烯酰乙醇胺是一种与止痛和减少焦虑相关的内源性大麻素。 通过抑制 MGL,该化合物可以提高花生四烯酰乙醇胺的水平,从而可能提供治疗益处 .

b. 脂肪酸酰胺水解酶 (FAAH): FAAH 负责降解 2-花生四烯酰甘油 (2-AG),另一种具有神经保护作用的内源性大麻素。 抑制 FAAH 可能导致 2-AG 水平升高,从而可能有助于管理阿尔茨海默病等神经退行性疾病 .

化学结构和晶体学

(3-羟基苯基)(吗啉-4-基)甲硫酮的晶体结构揭示了有趣的特征:

化学背景和未来研究

苯基-(吗啉)甲硫酮衍生物的持续研究为药物应用带来了希望。 进一步研究其酶抑制特性、药代动力学和潜在治疗用途是必要的 .

有关更多详细信息,您可以参考晶体结构研究 以及该化合物的分子信息.如果您有任何其他问题或需要进一步阐述,请随时提问!

作用机制

Target of Action

The primary targets of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes are involved in the degradation of endocannabinoids, which are compounds that play a crucial role in various physiological and pathological phenomena .

Mode of Action

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione inhibits the activity of MGL and FAAH enzymes . By inhibiting these enzymes, the compound prevents the degradation of endocannabinoids, leading to an increase in their levels . This results in the amplification of the endocannabinoid signaling, which can have various effects depending on the physiological context .

Biochemical Pathways

The affected biochemical pathways primarily involve the endocannabinoid system. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), exert their effects by binding to cannabinoid receptors . By inhibiting MGL and FAAH, (3-Hydroxyphenyl)(morpholin-4-yl)methanethione increases the levels of these endocannabinoids, thereby enhancing the signaling through the cannabinoid receptors .

Result of Action

The molecular and cellular effects of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione’s action are primarily related to the enhancement of endocannabinoid signaling . This can result in various effects, including pain relief, reduction of anxiety, and potential benefits in neurodegenerative diseases such as Alzheimer’s .

属性

IUPAC Name |

(3-hydroxyphenyl)-morpholin-4-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-10-3-1-2-9(8-10)11(15)12-4-6-14-7-5-12/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBPKIZXELGKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

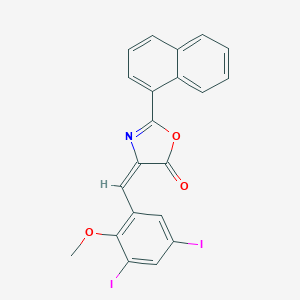

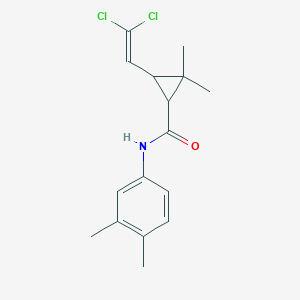

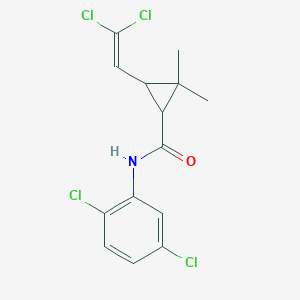

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-iodo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B402512.png)

![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1-naphthamide](/img/structure/B402514.png)

![4-[4-(benzyloxy)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B402515.png)

![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenylquinoxalin-6-yl]methyl}-3-phenylquinoxalin-2-yl)phenyl]ethanone](/img/structure/B402516.png)

![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B402526.png)

![3-(benzylideneamino)-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B402527.png)

![4,5-bis(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402530.png)

![3-{4-Nitrophenyl}-6-[(2-{4-nitrophenyl}-3-phenyl-6-quinoxalinyl)methyl]-2-phenylquinoxaline](/img/structure/B402534.png)